![molecular formula C13H19N B13052408 2-(2,5-Dimethylphenyl)piperidine](/img/structure/B13052408.png)
2-(2,5-Dimethylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, which include a piperidine ring substituted with a 2,5-dimethylphenyl group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactions, which provide high yields and diastereoselectivities. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include molecular oxygen and specific additives to tune selectivity.
Reduction: Hydrogenation typically employs catalysts like palladium or rhodium.
Substitution: Electrophilic iodination uses iodine or iodinating agents under controlled conditions.
Major Products:
Oxidation: Pyrrolidin-2-ones and 3-iodopyrroles.
Reduction: Various substituted piperidines.
Substitution: Iodinated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenyl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Dihydropyridine: A partially saturated derivative of pyridine, often used in calcium channel blockers.
Other Piperidine Derivatives: Compounds like 2,6-dimethylpiperidine and 2,5-dimethylpiperidine share structural similarities but differ in their substitution patterns and biological activities.
Uniqueness: 2-(2,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19N |
---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
OYLNLSGRIMNJLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.